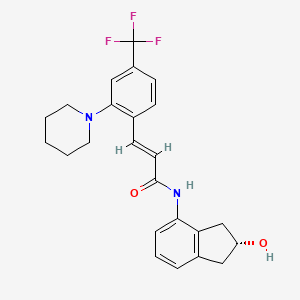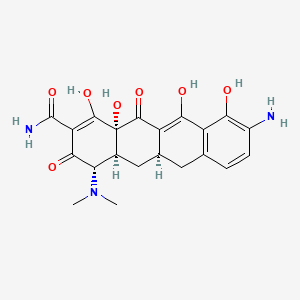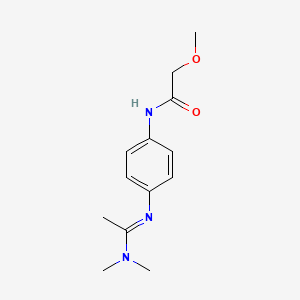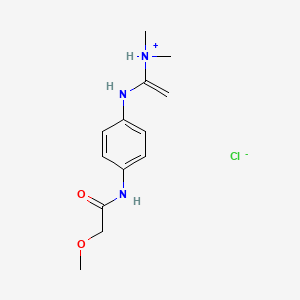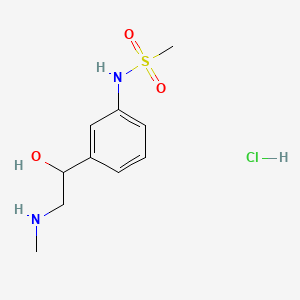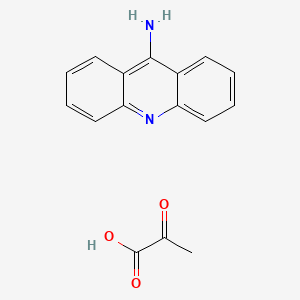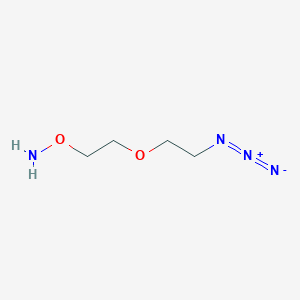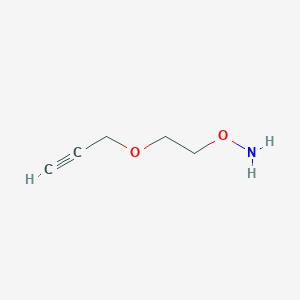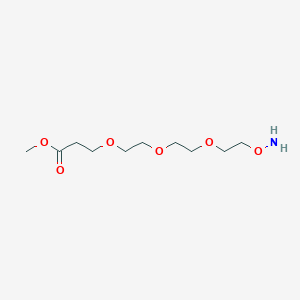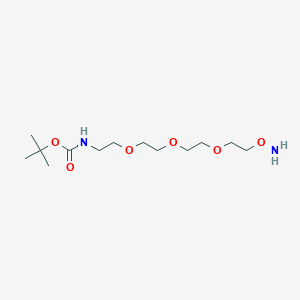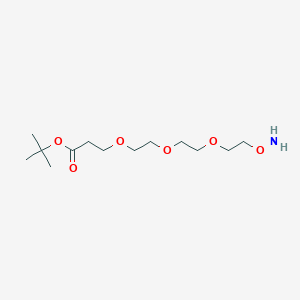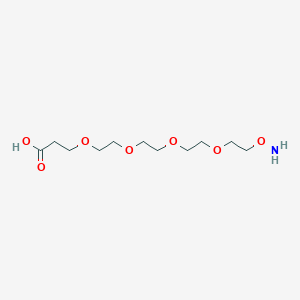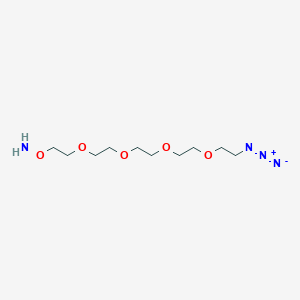
AMRI-59
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AMRI-59 is a potent inhibitor of PrxI. AMRI-59 increased cellular ROS, leading to the activation of both mitochondria- and apoptosis signal-regulated kinase-1-mediated signaling pathways, resulting in apoptosis of A549 human lung adenocarcinoma. Significant antitumor activity of AMRI-59 was observed in mouse tumor xenograft model implanted with A549 cells with no apparent acute toxicity.
Wissenschaftliche Forschungsanwendungen
Radiosensitization in Cancer Treatment
AMRI-59 has been identified as a specific pharmaceutical inhibitor of peroxiredoxin (PRX) I enzyme activity, and its potential as a radiosensitizer has been explored in non-small cell lung cancer cells. Studies demonstrate that AMRI-59, when combined with ionizing radiation, can significantly enhance the effectiveness of radiotherapy. This enhancement is achieved through increased production of reactive oxygen species (ROS) and induction of apoptosis via activation of the ROS/γH2AX/caspase pathway and suppression of ERK. This process leads to increased DNA damage and cell death in cancer cells. The combination of AMRI-59 and radiation therapy has shown to delay tumor growth in xenograft models significantly, suggesting its potential as a targeted therapeutic approach in oncology (Hong et al., 2017) (Hong et al., 2017).
Targeting Peroxiredoxin I in Cancer Cells
AMRI-59 has been shown to target Peroxiredoxin I (PrxI), an enzyme elevated in many types of cancer cells. Inhibition of PrxI by AMRI-59 results in increased cellular ROS, triggering apoptosis in cancer cells. This mechanism highlights the drug's potential as an anticancer agent, especially in cancers with overexpressed PrxI, such as lung adenocarcinoma. The efficacy of AMRI-59 in causing cancer cell death through ROS-mediated mechanisms, along with its significant antitumor activity in mouse tumor xenograft models, underscores its potential in cancer therapy (Yang et al., 2016).
Eigenschaften
CAS-Nummer |
923515-92-8 |
|---|---|
Produktname |
AMRI-59 |
Molekularformel |
C25H27N3O2 |
Molekulargewicht |
401.51 |
IUPAC-Name |
4-(4-(1H-pyrrol-1-yl)benzyl)-N-(3-acetylphenyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C25H27N3O2/c1-19(29)22-5-4-6-23(18-22)26-25(30)28-15-11-21(12-16-28)17-20-7-9-24(10-8-20)27-13-2-3-14-27/h2-10,13-14,18,21H,11-12,15-17H2,1H3,(H,26,30) |
InChI-Schlüssel |
FSTSUVAXEIXJCS-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=CC(C(C)=O)=C1)N(CC2)CCC2CC3=CC=C(N4C=CC=C4)C=C3 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AMRI-59; AMRI 59; AMRI59. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



